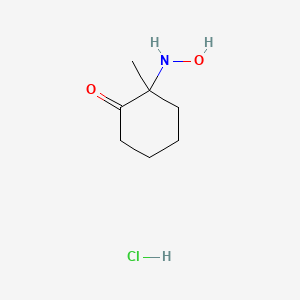

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

CAS No.: 306935-62-6

Cat. No.: VC3838946

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306935-62-6 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 2-(hydroxyamino)-2-methylcyclohexan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(8-10)5-3-2-4-6(7)9;/h8,10H,2-5H2,1H3;1H |

| Standard InChI Key | OBEFWAUACUUBSK-UHFFFAOYSA-N |

| SMILES | CC1(CCCCC1=O)NO.Cl |

| Canonical SMILES | CC1(CCCCC1=O)NO.Cl |

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, reflects its bicyclic structure: a cyclohexanone ring with a methyl group and hydroxyamino substituent at the 2-position, paired with a hydrochloride counterion . The molecular formula C₇H₁₄ClNO₂ corresponds to a monoisotopic mass of 179.071 Da .

Stereochemical Considerations

While the racemic form is commonly reported, enantiomeric variants such as (2R)-2-(hydroxyamino)-2-methylcyclohexan-1-one (PubChem CID 737097) highlight the role of stereochemistry in biological activity . X-ray crystallography and NMR studies confirm the equatorial orientation of the hydroxyamino group, which influences hydrogen bonding and solubility .

Synthesis and Manufacturing Processes

Nucleophilic Amination Pathways

A key synthesis route involves the reaction of 2-methylcyclohexan-1-one with hydroxylamine hydrochloride under acidic conditions . This method achieves yields up to 63% by optimizing temperature (80–100°C) and solvent systems (e.g., ethanol/water mixtures) .

Example Reaction:

Continuous Flow Methodologies

Recent advancements utilize continuous flow reactors to enhance scalability and safety. For instance, tert-butyl hypochlorite (tBuOCl) serves as an oxidizing agent in mesofluidic systems, reducing reaction times from hours to minutes . This approach minimizes byproducts like N-nitrosamines, which are common in batch processes .

Physicochemical Properties

Thermal and Solubility Profile

| Property | Value | Source |

|---|---|---|

| Melting Point | 158–163°C | |

| Boiling Point | 269.5°C at 760 mmHg | |

| Flash Point | 116.8°C | |

| LogP (Partition Coefficient) | 2.06 | |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

The compound’s logP value of 2.06 indicates moderate lipophilicity, suitable for penetrating biological membranes . Its hydrochloride salt form enhances water solubility, facilitating use in aqueous reaction media .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N–H stretch) .

-

¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 1.60–1.85 (m, 4H, cyclohexyl CH₂), 2.30 (t, 2H, J = 6.5 Hz, cyclohexyl CH₂), 3.10 (s, 1H, NH) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound is a precursor to 5-amino-2-methylcyclohexanol hydrochloride, a key intermediate in analgesics and anti-inflammatory agents . Patent WO2017019487A1 details its use in multi-step syntheses of neuromodulators, achieving >95% enantiomeric purity via chiral resolution .

Organic Synthesis

In aldol condensations, the hydroxyamino group acts as a directing moiety, enabling regioselective C–H functionalization. For example, it facilitates the synthesis of α,β-unsaturated ketones used in agrochemicals .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume